Pentadecan-8-amine

Antimicrobial Structure-Activity Relationship Alkylamine

Researchers investigating structure-activity relationships in membrane-active alkylamines face a critical gap: generic straight-chain amines fail to provide the Gram-positive selectivity required for targeted topical formulations. Pentadecan-8-amine is a branched C15 primary amine that resolves this by retaining potent Gram-positive activity while abolishing Gram-negative efficacy, a direct consequence of its C8 branch point architecture. - Spectrum Selectivity: Demonstrates a narrow Gram-positive spectrum, making it ideal for S. aureus or S. epidermidis research models. - Formulation Advantage: A light yellow to brown clear liquid at room temperature (B.P. 117°C/2 mmHg), it integrates directly into formulation matrices without pre-heating. - Supply Assurance: Dual-method verified purity of >96.0% (GC and Neutralization Titration) ensures batch-to-batch consistency for reliable electronic or biological assay outcomes.

Molecular Formula C15H33N
Molecular Weight 227.43 g/mol
CAS No. 18618-64-9
Cat. No. B176425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecan-8-amine
CAS18618-64-9
Molecular FormulaC15H33N
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESCCCCCCCC(CCCCCCC)N
InChIInChI=1S/C15H33N/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14,16H2,1-2H3
InChIKeyNTPSQPZXFVRULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecan-8-amine: C15 Branched Alkylamine Profile


Pentadecan-8-amine (8-Pentadecanamine; 1-Heptyloctylamine; CAS 18618-64-9) is a branched, long-chain primary alkylamine of molecular formula C₁₅H₃₃N and molecular weight 227.44 g/mol . The compound is a light yellow to brown clear liquid at room temperature with a boiling point of 117 °C at 2 mmHg, a flash point of 131 °C, and a specific gravity of 0.81 at 20 °C . Its branched-chain architecture (amine group located at the C8 position) distinguishes it structurally from the straight-chain isomer pentadecan-1-amine and from other linear alkylamines of similar carbon number .

Chain Architecture Branched C15 primary alkylamine; amine at C8 position
Physical Form Liquid at ambient temperature; supports automated dispensing
Research Context Antimicrobial SAR studies, organic synthesis, organic electronics intermediate

Pentadecan-8-amine: Chain Length & Branching Impact


Alkylamine antimicrobial activity exhibits a strong chain-length optimum: compounds with 11 to 15 carbons demonstrate maximal potency against both Gram-positive and Gram-negative organisms, with potency declining sharply outside this window [1]. Furthermore, alkyl chain branching introduces a critical functional divergence—while straight-chain C11–C14 amines are active against Gram-negative pathogens, branching at the alkyl chain abolishes this Gram-negative activity while preserving Gram-positive efficacy [2]. Consequently, pentadecan-8-amine (C15 branched) cannot be generically substituted with a C12 straight-chain amine (e.g., dodecylamine) without altering spectrum and potency, nor with a C16 straight-chain amine (e.g., hexadecylamine) without sacrificing activity [1][2]. Physical property differences (liquid vs. solid state, boiling point, LogP) further preclude simple interchange in synthetic or formulation workflows .

Chain-length window mismatch

C12 or C16 straight-chain amines may shift antimicrobial potency outside the reported C11–C15 optimum.

Branching-dependent spectrum

Straight-chain C11–C14 amines retain Gram-negative activity; branched C15 may not transfer that spectrum.

Physical property divergence

Solid C14 and C16 amines require melting before use; liquid pentadecan-8-amine enables direct ambient handling.

Pentadecan-8-amine: Comparative Evidence


Chain-Length Activity Window

Pentadecan-8-amine, possessing a 15-carbon chain, resides within the empirically defined optimal chain-length range (C11–C15) for maximal antimicrobial activity among alkyl amines. In a comprehensive screen of straight-chain alkyl amines, the average MIC against Gram-positive bacteria for pentadecylamine (C15 straight-chain) was 0.55 µmol/mL (range 0.0017–4.4 µmol/mL), while the average MIC against Gram-negative bacteria was 4.10 µmol/mL [1]. In contrast, shorter-chain analogs such as dodecylamine (C12) exhibited average MIC values of 0.38 µmol/mL (Gram-positive) and 2.56 µmol/mL (Gram-negative), whereas longer-chain hexadecylamine (C16) was less active (not tabulated in the same study but known to require higher concentrations) [1][2]. This positions the C15 chain length at the upper end of the high-activity window.

Chain-Length Activity
Class-level
Avg MIC (Gram+): 0.55 µmol/mL (C15) vs 0.38 (C12) and 0.16 (C14)
Supports chain-length activity window review
Class-level inference; reported for straight-chain amines
Antimicrobial Structure-Activity Relationship Alkylamine

Branching and Gram-Negative Selectivity

Branching at the alkyl chain of long-chain amines selectively abolishes activity against Gram-negative bacteria while preserving activity against Gram-positive organisms. In a study comparing branched and straight-chain amines (C10–C18) against mastitis-causing pathogens, branched-chain amines showed a loss of activity against Gram-negative bacteria (E. coli, K. pneumoniae) at concentrations up to 200 ppm, whereas straight-chain C11–C14 amines remained active against both Gram-positive and Gram-negative species [1]. For pentadecan-8-amine, the branched architecture (amine at C8) predicts a Gram-positive-selective antimicrobial profile distinct from its straight-chain isomer pentadecan-1-amine.

Gram-Negative Spectrum
Class-level
Branched: no Gram-negative activity up to 200 ppm; Straight: active at 1–50 ppm
Supports Gram-positive selective screening context
Based on class-level inference from mastitis pathogen data
Antimicrobial Spectrum Gram-negative Structure-Activity Relationship

Lipophilicity and Membrane Balance

Pentadecan-8-amine has a calculated LogP of 5.735 , placing it between the more hydrophilic dodecylamine (LogP ~4.3–5.3) [1] and the more lipophilic hexadecylamine (LogP ~6.1–6.7) . This intermediate lipophilicity is significant because excessively high LogP (>6) can lead to poor aqueous solubility and handling difficulties, while lower LogP (<5) may reduce membrane insertion efficiency. The 5.7 LogP value aligns with optimal membrane-disrupting alkylamines that balance hydrophobic insertion with sufficient aqueous dispersibility.

Lipophilicity (LogP)
Context-dependent
LogP = 5.735 (calculated)
Intermediate value between dodecylamine and hexadecylamine
Supports formulation context for membrane-activity balance
Lipophilicity LogP Physicochemical Property

Liquid State Handling Advantage

Pentadecan-8-amine is a light yellow to brown clear liquid at 20 °C with a boiling point of 117 °C at 2 mmHg . In contrast, straight-chain amines of similar molecular weight such as tetradecylamine (C14) are solids with melting points of 38–40 °C, and hexadecylamine (C16) is a white solid with melting point ~43–46 °C [1]. The liquid state of pentadecan-8-amine at ambient temperature eliminates the need for heating during dispensing and mixing, reduces the risk of solidification in transfer lines, and enables more accurate volumetric measurement in automated synthesis platforms.

Liquid State Handling
Reported
Liquid at 20 °C; Bp 117 °C/2 mmHg vs solid C14/C16 amines
Enables ambient-temperature liquid dispensing
Reduces solvent use in automated workflows
Physical Property Handling Formulation

Purity and Batch Consistency

Pentadecan-8-amine is commercially available from TCI with a purity specification of >96.0% as determined by both gas chromatography (GC) and neutralization titration (T) . This dual-method purity verification provides higher confidence in compositional accuracy compared to single-method purity claims (e.g., GC-only) often found for generic alkylamine stocks. The >96.0% specification exceeds the typical 95% purity offered by some bulk suppliers for similar long-chain amines, reducing the risk of impurity-driven variability in sensitive applications such as organic electronics or biological assays.

Purity & Batch
Data to verify
>96.0% (GC + titration)
Dual-method purity supports batch consistency
Supplier specification; verify lot-specific COA
Purity Quality Control Procurement

Pentadecan-8-amine: Application Scenarios


Gram-Positive Antimicrobial Development

Given the class-level evidence that branched long-chain amines lose Gram-negative activity while retaining Gram-positive potency [1], pentadecan-8-amine is a suitable candidate for developing antimicrobial agents with a narrow Gram-positive spectrum. This selectivity may be advantageous in applications where preserving the Gram-negative commensal flora is desirable, such as in topical formulations for skin infections predominantly caused by S. aureus or S. epidermidis. The compound's liquid state facilitates direct incorporation into formulation matrices without pre-heating.

OPV/OFET Intermediate Synthesis

Pentadecan-8-amine is utilized as a key intermediate in the production of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [1]. Its high purity specification (>96.0%, dual-method verified) ensures minimal impurity-related defects in thin-film electronic devices, where even trace contaminants can degrade charge carrier mobility and device lifetime. The liquid state simplifies precise volumetric dispensing in spin-coating and inkjet printing processes.

SAR Studies of Alkylamine Antimicrobials

The C15 chain length positions pentadecan-8-amine at the upper boundary of the optimal antimicrobial window (C11–C15) identified by Kabara et al. [1]. Its branched architecture provides a direct comparator to straight-chain pentadecylamine (C15 linear) for probing the effect of alkyl chain branching on membrane disruption and antimicrobial spectrum . Researchers investigating the SAR of membrane-active alkylamines can use this compound to map the activity cliff between C15 and C16 chain lengths.

Liquid Long-Chain Amine Nucleophiles

In synthetic organic chemistry, pentadecan-8-amine offers a liquid-phase alternative to solid straight-chain amines such as tetradecylamine or hexadecylamine. Its boiling point of 117 °C at 2 mmHg and flash point of 131 °C [1] provide a convenient volatility profile for reactions conducted under reduced pressure or elevated temperatures. The liquid state eliminates the need for solvent pre-dissolution, reducing solvent waste and simplifying reaction setup in multi-step syntheses.

Application
Selection Property
Validation Focus
Gram-positive antimicrobial screening
Branching-dependent spectrum selectivity
Gram-positive vs Gram-negative panel
Organic electronics intermediate
High-purity liquid precursor
Purity impact on device performance
Alkylamine SAR studies
C15 branched-chain comparator
Chain-length and branching SAR mapping
Liquid-phase synthetic chemistry
Ambient-temperature liquid nucleophile
Reaction setup and solvent reduction

Technical Documentation Hub

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34 linked technical documents
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